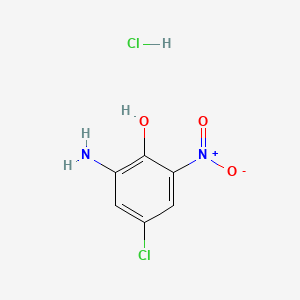

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride

Vue d'ensemble

Description

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride (CAS No. 62625-14-3) is a salt resulting from phenol, 2-amino-6-chloro-4-nitro- (CAS No. 6358-09-4) reacting with one molecule of hydrochloric acid . It appears as a dull yellow to brown powder .

Synthesis Analysis

The synthesis of Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride involves the reaction of phenol, 2-amino-6-chloro-4-nitro- with one molecule of hydrochloric acid . More detailed synthesis methods and reactions could involve nucleophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular formula of Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride is C6H5ClN2O3 . The molecular weight is 188.568 Da .Chemical Reactions Analysis

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride is a product of a reaction involving phenol, 2-amino-6-chloro-4-nitro- and hydrochloric acid . The presence of two or more electron-withdrawing substituents inhibits metabolic activation through destabilising the nitrenium ion and reducing the mutagenic effect of the aromatic amines .Physical And Chemical Properties Analysis

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride has a molecular weight of 188.568 Da . More detailed physical and chemical properties would require additional specific analysis.Applications De Recherche Scientifique

1. Synthesis of Antitumor Agents and Crystal Structure Analysis

- The compounds 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, intermediates for the synthesis of the potential antitumor agent ABT-751, were studied for their crystal structures using single-crystal X-ray diffraction. This research highlights the role of Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride in the synthesis of compounds with potential pharmaceutical applications, with an emphasis on understanding their structural properties (Cao et al., 2011).

2. Antibacterial and Antifungal Properties of Diorganotin(IV) Complexes

- Diorganotin(IV) complexes, synthesized using Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride derivatives, showed significant antibacterial and antifungal properties. The study provides insights into the bioactive potential of these complexes, suggesting their utility in addressing microbial resistance (Asijaa, Malhotra, & Malhotra, 2012).

3. Catalytic Processes and Yield Optimization

- Research on the catalytic hydrogenation of 4-chloro-2-nitro phenol to 4-chloro-2-amino phenol, a process involving Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride, sheds light on optimizing reaction conditions to achieve high yields. This study is vital for industrial processes focusing on efficient production and resource utilization (Dong, 2007).

4. Antimicrobial Activity of Complexes

- The synthesis and antimicrobial activity of compounds derived from Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride were explored. The findings suggest the compounds’ potential in developing new antimicrobial agents, highlighting the chemical’s significance in medical and pharmaceutical research (Kumar et al., 2010).

Safety and Hazards

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-amino-4-chloro-6-nitrophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3.ClH/c7-3-1-4(8)6(10)5(2-3)9(11)12;/h1-2,10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDPPSSSVZVKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070636 | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67815-68-3 | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67815-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067815683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-6-nitrophenol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)